molecular formula C9H12N2O2 B6272205 5-{3,7-dioxabicyclo[4.1.0]heptan-6-yl}-1-methyl-1H-pyrazole CAS No. 2044773-09-1

5-{3,7-dioxabicyclo[4.1.0]heptan-6-yl}-1-methyl-1H-pyrazole

Cat. No.: B6272205
CAS No.: 2044773-09-1
M. Wt: 180.2
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Description

5-{3,7-Dioxabicyclo[4.1.0]heptan-6-yl}-1-methyl-1H-pyrazole is a pyrazole derivative featuring a fused bicyclic system (3,7-dioxabicyclo[4.1.0]heptane) at the 5-position of the pyrazole ring. The methyl group at the 1-position of the pyrazole further modulates its physicochemical properties.

Properties

CAS No.

2044773-09-1

Molecular Formula

C9H12N2O2

Molecular Weight

180.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{3,7-dioxabicyclo[4.1.0]heptan-6-yl}-1-methyl-1H-pyrazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable dioxabicycloheptane derivative with a pyrazole precursor. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. The process may include steps such as purification through crystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-{3,7-dioxabicyclo[4.1.0]heptan-6-yl}-1-methyl-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

5-{3,7-dioxabicyclo[4.1.0]heptan-6-yl}-1-methyl-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-{3,7-dioxabicyclo[4.1.0]heptan-6-yl}-1-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 5-{3,7-dioxabicyclo[4.1.0]heptan-6-yl}-1-methyl-1H-pyrazole and related bicyclic pyrazole derivatives:

Compound Name Bicyclic System Heteroatoms Substituents on Pyrazole Key Properties/Applications References
5-{3,7-Dioxabicyclo[4.1.0]heptan-6-yl}-1-methyl-1H-pyrazole O, O 1-methyl High polarity due to oxygen-rich bicyclo system; potential solubility in polar solvents .
4-Bromo-1-methyl-5-{7-oxa-2-thiabicyclo[4.1.0]heptan-6-yl}-1H-pyrazole O, S 1-methyl, 4-bromo Enhanced electrophilicity from bromine; sulfur may improve metabolic stability .
5-{3,5-Dimethyl-7-oxabicyclo[4.1.0]heptan-1-yl}-1-methyl-1H-pyrazole O 1-methyl, 3,5-dimethyl Increased steric hindrance; potential for selective binding in catalysis .
2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3-diazabicyclo[3.1.0]hex-3-ene N, N (diazabicyclo) 5-chloro, 3-methyl, 1-phenyl Photochromic properties; applications in optoelectronics .

Key Observations:

Diazabicyclo systems (e.g., 1,3-diazabicyclo[3.1.0]hex-3-ene) introduce nitrogen atoms, enabling coordination with metals or participation in supramolecular interactions, as noted in photochromic studies .

Aromatic substituents (e.g., phenyl in diazabicyclo derivatives) extend π-conjugation, relevant to optoelectronic applications .

Steric and Electronic Modulation :

  • Methyl groups on the bicyclo system (e.g., 3,5-dimethyl-7-oxabicyclo) introduce steric bulk, which could hinder undesired side reactions in synthetic pathways .

Biological Activity

5-{3,7-Dioxabicyclo[4.1.0]heptan-6-yl}-1-methyl-1H-pyrazole is a compound that has garnered attention due to its potential biological activities. This article explores the synthesis, biological evaluations, and therapeutic implications of this compound, drawing from diverse research findings.

Chemical Structure and Properties

The compound features a bicyclic structure combined with a pyrazole moiety, which is known for its versatility in medicinal chemistry. The molecular formula is C10H12N2O2C_{10}H_{12}N_{2}O_{2}, and it exhibits properties typical of pyrazole derivatives, including potential anti-inflammatory and anticancer activities.

Synthesis

The synthesis of 5-{3,7-dioxabicyclo[4.1.0]heptan-6-yl}-1-methyl-1H-pyrazole typically involves multi-step organic reactions, including cyclization and functionalization processes. Various methodologies can be employed to achieve high yields and purity.

Antiproliferative Effects

Recent studies have demonstrated that pyrazole derivatives exhibit significant antiproliferative activity against various cancer cell lines. For instance, a related compound showed an IC₅₀ value of 0.08 μM against MCF-7 breast cancer cells, indicating potent inhibitory effects on tumor growth . This suggests that 5-{3,7-dioxabicyclo[4.1.0]heptan-6-yl}-1-methyl-1H-pyrazole may possess similar anticancer properties.

The biological activity of pyrazole derivatives is often attributed to their ability to inhibit specific enzymes or pathways involved in cancer proliferation. For example, docking studies have indicated that these compounds may interact with the epidermal growth factor receptor (EGFR), a key player in tumorigenesis . Such interactions can lead to the inhibition of downstream signaling pathways critical for cell survival and proliferation.

Case Study 1: Anticancer Activity

A study by researchers evaluated several pyrazole derivatives for their anticancer properties. Among these, compounds similar to 5-{3,7-dioxabicyclo[4.1.0]heptan-6-yl}-1-methyl-1H-pyrazole demonstrated significant activity against various cancer cell lines, including MCF-7 and PC-3 . The study highlighted the importance of structural modifications in enhancing biological activity.

Case Study 2: Anti-inflammatory Potential

In another investigation, pyrazole derivatives were assessed for anti-inflammatory properties using models of acute inflammation. The results indicated that certain derivatives could effectively reduce inflammatory markers, suggesting potential therapeutic applications in inflammatory diseases .

Comparative Biological Activity Table

Compound NameIC₅₀ (μM)TargetBiological Activity
5-{3,7-Dioxabicyclo[4.1.0]heptan-6-yl}-1-methyl-1H-pyrazoleTBDEGFRAnticancer
C5 (related pyrazole)0.08EGFRAntiproliferative
Celecoxib (approved drug)0.25COX-2Anti-inflammatory

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